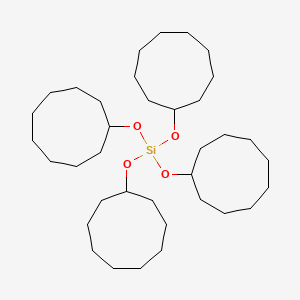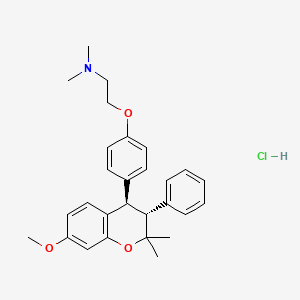
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its use as a nonsteroidal oral contraceptive and has been marketed under various trade names such as Centron, Novex-DS, Saheli, Sevista, and Chhaya
準備方法
The synthesis of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves several steps, starting from the base compound ormeloxifene. The synthetic route typically includes the introduction of the pyrrolidinyl and dimethylamino groups to the ormeloxifene structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is studied for its potential effects on biological systems, including its interaction with estrogen receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of conditions related to estrogen receptor modulation.
Industry: It may be used in the development of new materials or products that leverage its unique chemical properties
作用機序
The mechanism of action of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can either activate or inhibit estrogen receptors depending on the tissue type. This dual action allows it to exert specific effects on different tissues, making it useful for various therapeutic applications. The molecular targets and pathways involved include the estrogen receptor signaling pathways, which play a crucial role in regulating various physiological processes .
類似化合物との比較
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride can be compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. While all these compounds interact with estrogen receptors, this compound is unique due to its specific chemical structure and the presence of the pyrrolidinyl and dimethylamino groups. These structural differences can lead to variations in their pharmacological profiles and therapeutic applications .
Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis.
特性
CAS番号 |
84394-08-1 |
|---|---|
分子式 |
C28H34ClNO3 |
分子量 |
468.0 g/mol |
IUPAC名 |
2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C28H33NO3.ClH/c1-28(2)27(21-9-7-6-8-10-21)26(24-16-15-23(30-5)19-25(24)32-28)20-11-13-22(14-12-20)31-18-17-29(3)4;/h6-16,19,26-27H,17-18H2,1-5H3;1H/t26-,27+;/m1./s1 |
InChIキー |
GVCYIHCJGMBMGJ-OUPRKWGVSA-N |
異性体SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
正規SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


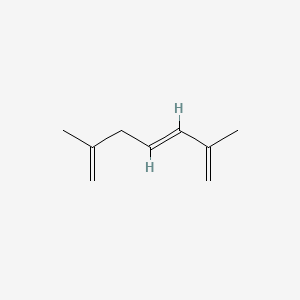
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
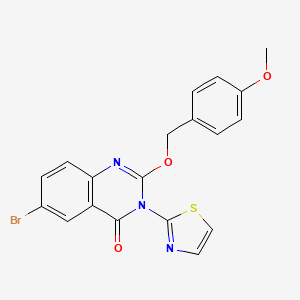

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)


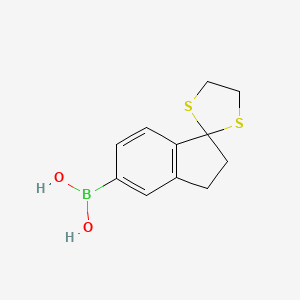
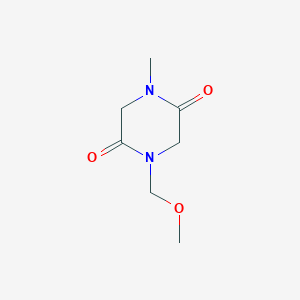
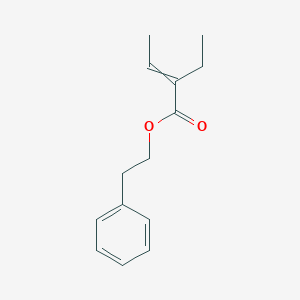
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)

